molecular formula C24H23N5O2 B2613086 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide CAS No. 897614-91-4

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2613086
CAS No.: 897614-91-4
M. Wt: 413.481
InChI Key: OMTCNTCWBULAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide (CAS 897614-91-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a tetrazole ring system, which is a significant pharmacophore in medicinal chemistry known for its metabolic stability and role as a bioisostere of carboxylic acid groups . The specific molecular structure, which incorporates a 4-methoxyphenyl group attached to the tetrazole nitrogen and a 3,3-diphenylpropanamide moiety, presents a unique scaffold for scientific investigation. Tetrazole-containing compounds are extensively studied for their potential biological activities. Research into similar structural classes has indicated promise in areas such as antihypertensive activity, with some tetrazole-based analogs functioning as angiotensin-II receptor antagonists . Furthermore, such compounds are frequently explored for additional properties including antioxidant and urease enzyme inhibitory activities , making them valuable tools for probing various biochemical pathways. This product is characterized by its molecular formula (C24H23N5O2) and a molecular weight of 413.5 g/mol . It is provided with a minimum purity of 95% and is intended for use in laboratory research only . This chemical is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in pharmacological and biochemical screening programs to explore new therapeutic agents.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-31-21-14-12-20(13-15-21)29-23(26-27-28-29)17-25-24(30)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTCNTCWBULAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with benzyl chloride to introduce the benzyl group. The final step involves the coupling of this intermediate with 3,3-diphenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the tetrazole formation step and high-efficiency purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the amide can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at 0°C.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds featuring the tetrazole ring exhibit notable anticancer properties. The incorporation of the tetrazole moiety in N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide suggests potential efficacy against various cancer cell lines. For instance, studies on related tetrazole compounds have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .

Case Study 1: Antitumor Efficacy

In a recent study, derivatives of tetrazole compounds were tested against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells . The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of new derivatives based on structural modifications.

Case Study 2: In Vivo Studies

Another study evaluated the in vivo effects of a related tetrazole compound in animal models bearing xenograft tumors. The compound demonstrated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The methoxyphenyl group can also contribute to the compound’s activity by enhancing its binding affinity or altering its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds have been synthesized and characterized, providing insights into substituent effects on physicochemical and biological properties:

Table 1: Key Structural Analogues
Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Source
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 4-Fluorophenyl, 4-methoxyphenyl, tetrazole N/A N/A
tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate C₁₉H₂₄N₄O₅S Sulfonyl, cyano, tert-butyl 60 N/A
Losartan C₂₂H₂₃ClN₆O Biphenyl, tetrazole, imidazole N/A N/A
Valsartan C₂₄H₂₉N₅O₃ Biphenyl, tetrazole, valine derivative N/A N/A
  • Tetrazole Positioning : The target compound’s tetrazole is at the 5-position, similar to losartan and valsartan, which are clinically used angiotensin II receptor blockers (ARBs) . Unlike these drugs, the target lacks a biphenyl system but includes a diphenylpropanamide group, which may modulate steric and electronic interactions with receptors.
  • Substituent Impact : The 4-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl group in the analogue from . Fluorine’s electronegativity may enhance binding affinity in certain receptors, whereas methoxy groups improve solubility through polar interactions .

Physicochemical Properties

  • Melting Points : Sulfonylated tetrazoles in and exhibit melting points ranging from 48.6°C to 139.1°C, influenced by sulfonyl groups and aromatic substituents. The target compound’s diphenylpropanamide may raise its melting point due to increased rigidity .
  • NMR Data : Key ¹H NMR signals for tetrazole derivatives include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.7 ppm), consistent with the target compound’s expected spectrum .

Pharmacological Relevance

  • Receptor Binding : Tetrazole-containing ARBs (e.g., losartan, valsartan) bind to angiotensin II receptors via ionic interactions between the tetrazole’s acidic proton and receptor residues . The target compound’s tetrazole may similarly engage in hydrogen bonding, while the diphenylpropanamide could enhance hydrophobic interactions.

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C18H19N5O2
Molecular Weight 337.38 g/mol
LogP 2.812
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 72.512 Ų

The presence of a tetrazole ring in its structure is significant as it enhances the compound's binding affinity to biological targets, making it an intriguing candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by mimicking natural substrates due to its sulfonamide group, which can block active sites effectively.
  • Receptor Modulation : The tetrazole ring can enhance binding specificity to receptors involved in various biological pathways.

Biological Activity and Therapeutic Potential

Research has indicated various potential therapeutic applications of this compound:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity. Preliminary assays suggest that this compound may possess similar effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing inflammation in various models. This is particularly relevant for conditions like arthritis or inflammatory bowel disease.
  • Cancer Research : Initial findings suggest that the compound may inhibit cancer cell proliferation in vitro. Further studies are needed to elucidate its efficacy and mechanism in cancer models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • A study on a related tetrazole compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential applications in oncology.
  • Research focusing on the anti-inflammatory properties of similar compounds has shown promising results in reducing cytokine levels in animal models of inflammation.

Q & A

Q. What established synthetic methodologies are employed to construct the 1H-tetrazole-5-yl moiety in this compound?

The 1H-tetrazole-5-yl group is typically synthesized via the Ugi-azide multicomponent reaction , which involves condensation of an aldehyde, amine, isocyanide, and azidotrimethylsilane. For example, azidotrimethylsilane acts as the azide source in a one-pot reaction to form tetrazole rings under mild conditions . Alternative routes include cycloaddition reactions between nitriles and sodium azide, though these often require harsher conditions (e.g., high temperatures or acidic media). The choice of substituents (e.g., 4-methoxyphenyl) can influence reaction efficiency; electron-donating groups may stabilize intermediates during cyclization .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the connectivity of the tetrazole, methoxyphenyl, and propanamide groups. For instance, the methylene bridge (CH₂) between the tetrazole and propanamide typically appears as a singlet near δ 4.5–5.0 ppm in ¹H NMR .
  • X-ray Crystallography: Programs like SHELXL ( ) are used to refine crystal structures, resolving ambiguities in stereochemistry or bond lengths. The tetrazole ring’s planar geometry and hydrogen-bonding interactions with adjacent moieties are often key features in diffraction data .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity evaluation. Melting point analysis and thin-layer chromatography (TLC) provide preliminary checks. For example, discrepancies in melting points (e.g., deviations >2°C from literature values) may indicate impurities or polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?

  • Molecular Dynamics (MD) Simulations: Compare simulated conformers with X-ray data to identify energetically favorable states. For example, torsional angles around the tetrazole-propanamide bond may differ due to crystal packing forces versus gas-phase calculations.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π or hydrogen bonds) that stabilize specific conformations in the solid state .

Q. What strategies optimize synthetic yield in multi-step protocols?

  • Stepwise Purification: Intermediate isolation (e.g., column chromatography after tetrazole formation) minimizes side reactions.
  • Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) to accelerate azide-alkyne cycloadditions. reports yields >90% for tetrazole syntheses using azidotrimethylsilane under inert conditions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing aggregation .

Q. What is the mechanistic rationale for incorporating the 4-methoxyphenyl substituent?

The 4-methoxyphenyl group serves dual roles:

  • Electronic Effects: The methoxy group donates electron density via resonance, stabilizing the tetrazole ring during synthesis and modulating the compound’s dipole moment for improved solubility .
  • Pharmacophore Design: In related analogs ( ), methoxy substituents enhance binding to targets like angiotensin receptors by participating in hydrophobic or π-π interactions .

Q. How can researchers evaluate the compound’s stability under varying pH conditions?

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC. The tetrazole ring is prone to hydrolysis under strong acids, forming amide byproducts .
  • Kinetic Stability Assays: Use Arrhenius plots to predict shelf-life at different temperatures, focusing on degradation pathways (e.g., cleavage of the methylene bridge) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.